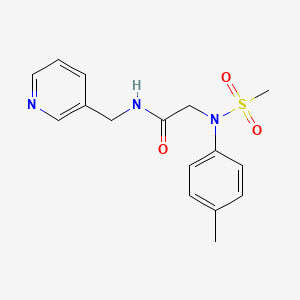
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as MRS1477, is a novel small molecule that has been developed as a potent and selective antagonist of the P2Y~6~ receptor. This receptor is a member of the purinergic G protein-coupled receptor family, which is involved in a wide range of physiological processes, including inflammation, immune response, and neurotransmission. MRS1477 has been shown to have potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurological disorders.
Mechanism of Action
The P2Y~6~ receptor is primarily expressed on immune cells, such as macrophages and microglia, and is involved in the regulation of inflammation and immune response. Activation of this receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various diseases. N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide acts as a selective antagonist of the P2Y~6~ receptor, thereby blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation, and the induction of apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide in lab experiments is its selectivity and potency as a P2Y~6~ receptor antagonist. This allows for the specific targeting of this receptor and the downstream signaling pathways, without affecting other purinergic receptors. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the development and application of N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide. One area of focus is the optimization of its pharmacokinetic properties, such as solubility and stability, to improve its bioavailability and efficacy. Another area of focus is the evaluation of its potential as a therapeutic agent in various diseases, including autoimmune disorders, cancer, and neurological disorders. Furthermore, the elucidation of its mechanism of action and downstream signaling pathways can provide insights into the pathogenesis of these diseases and potential targets for drug development.
Synthesis Methods
The synthesis of N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide involves several steps, including the preparation of the key intermediate, N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, followed by the coupling of this intermediate with 3-pyridinylmethylamine. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide has been extensively studied in preclinical models of various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer. In these studies, this compound has been shown to have potent anti-inflammatory and immunomodulatory effects, which can be attributed to its ability to block the P2Y~6~ receptor. Furthermore, this compound has been shown to inhibit the growth and proliferation of cancer cells, suggesting its potential as an anticancer agent.
properties
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-5-7-15(8-6-13)19(23(2,21)22)12-16(20)18-11-14-4-3-9-17-10-14/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPCMDVNWHPJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

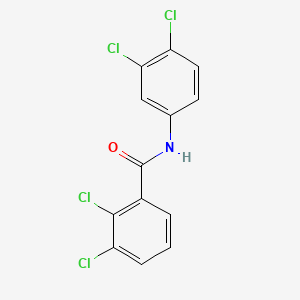
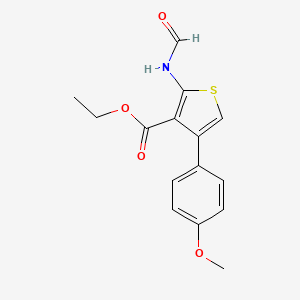
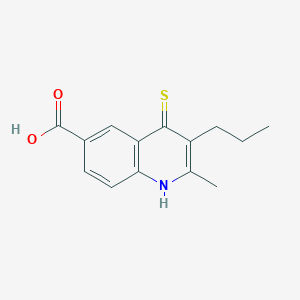
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
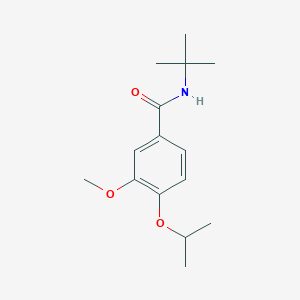
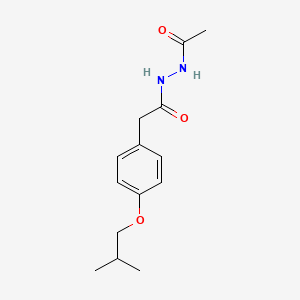

![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)
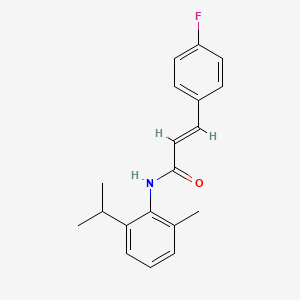

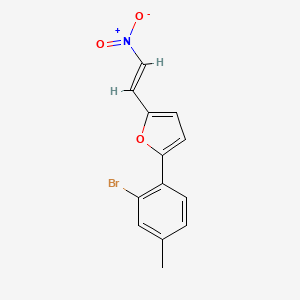
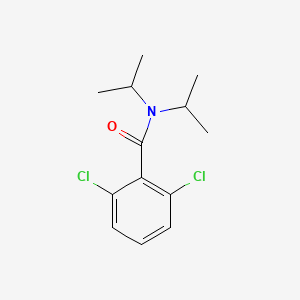
![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)
![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)